Calcium Channel Antagonist Potency: Desacetyl Diltiazem vs. Diltiazem and N-Desmethyl Diltiazem
In a functional assay measuring inhibition of spontaneous contractions in rat portal vein, Desacetyl Diltiazem (M1) demonstrated a pIC50 of 7.04, which was marginally more potent than the parent drug diltiazem (pIC50 6.93) and significantly more potent than the major metabolite N-desmethyldiltiazem (MA, pIC50 6.31) [1]. This indicates that Desacetyl Diltiazem retains and, in this specific assay, slightly exceeds the functional calcium channel blocking activity of diltiazem.
| Evidence Dimension | Functional inhibition of spontaneous myogenic contractions (pIC50) |
|---|---|
| Target Compound Data | pIC50 = 7.04 |
| Comparator Or Baseline | Diltiazem: pIC50 = 6.93; N-Desmethyldiltiazem (MA): pIC50 = 6.31 |
| Quantified Difference | Desacetyl Diltiazem is ~1.3-fold more potent than diltiazem and ~5.4-fold more potent than N-desmethyldiltiazem in this assay. |
| Conditions | Rat portal vein, spontaneous myogenic contractions, in vitro. |
Why This Matters
This data confirms that Desacetyl Diltiazem is not an inactive metabolite and must be accounted for in studies of diltiazem's pharmacodynamics, as its functional potency is comparable to the parent compound.
- [1] Schoemaker H, Hicks PE, Langer SZ. Calcium channel receptor binding studies for diltiazem and its major metabolites: functional correlation to inhibition of portal vein myogenic activity. J Cardiovasc Pharmacol. 1987;9(2):173-80. View Source
